molecular formula C10H8F2N2O2 B2818475 3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2248378-13-2

3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2818475
CAS No.: 2248378-13-2
M. Wt: 226.183
InChI Key: OLAFVAJNFHBCIJ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid is a chemical compound characterized by its unique structure, which includes a difluoromethyl group and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The difluoromethyl group can be introduced using reagents such as difluoromethylating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making it valuable in the design of new materials.

Biology: In biological research, 3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid can be utilized to study enzyme inhibition and protein interactions. Its structural features may allow it to bind to specific biological targets, providing insights into biological processes.

Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy in treating diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties may enhance the performance of these products.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

  • 3-(Difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid

Uniqueness: 3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid stands out due to its imidazo[1,2-a]pyridine core, which is less common compared to the pyrazole and imidazole cores found in similar compounds. This structural difference can lead to distinct chemical and biological properties.

Properties

IUPAC Name

3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-5-2-6(10(15)16)4-14-7(8(11)12)3-13-9(5)14/h2-4,8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFVAJNFHBCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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